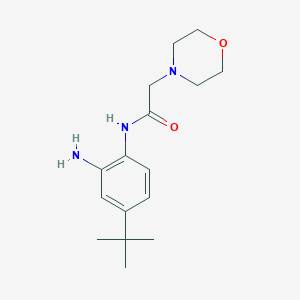

N-(2-Amino-4-(tert-butyl)phenyl)-2-morpholinoacetamide

Description

Properties

IUPAC Name |

N-(2-amino-4-tert-butylphenyl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)12-4-5-14(13(17)10-12)18-15(20)11-19-6-8-21-9-7-19/h4-5,10H,6-9,11,17H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCYNFUSJJMMCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)NC(=O)CN2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381892 | |

| Record name | N-(2-Amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287927-90-6 | |

| Record name | N-(2-Amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-4-(tert-butyl)phenyl)-2-morpholinoacetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-amino-4-tert-butylphenol and morpholine.

Acylation Reaction: The 2-amino-4-tert-butylphenol undergoes an acylation reaction with chloroacetyl chloride to form 2-(chloroacetylamino)-4-tert-butylphenol.

Nucleophilic Substitution: The intermediate product then reacts with morpholine in a nucleophilic substitution reaction to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

Catalysts: Use of catalysts to increase reaction efficiency.

Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.

Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-4-(tert-butyl)phenyl)-2-morpholinoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The amide group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

Oxidation Products: Oxidized derivatives with altered functional groups.

Reduction Products: Amine derivatives with reduced functional groups.

Substitution Products: Substituted amides with new functional groups.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology

- Biological Activity : Research indicates that N-(2-Amino-4-(tert-butyl)phenyl)-2-morpholinoacetamide may interact with various biomolecules, potentially modulating biological pathways related to inflammation and pain management.

Medicine

- Therapeutic Properties : Investigations have revealed its potential anti-inflammatory and analgesic effects, making it a candidate for treating conditions characterized by chronic inflammation.

Anti-inflammatory Effects

Research shows that this compound can modulate pro-inflammatory cytokines, which are critical in inflammatory diseases. This modulation could lead to therapeutic benefits in conditions such as arthritis or other chronic inflammatory disorders.

In Vitro Studies

A notable study examined the cytotoxic effects of related compounds on cancer cell lines. These compounds exhibited dual inhibition mechanisms targeting BRD4 and CK2 kinases, suggesting that this compound may have similar properties due to its structural analogies .

In Vivo Evaluations

Animal model studies demonstrated that administration of similar compounds resulted in significant tumor reduction without noticeable toxicity, indicating a favorable therapeutic index for potential drug development .

Mechanism of Action

The mechanism of action of N-(2-Amino-4-(tert-butyl)phenyl)-2-morpholinoacetamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins.

Pathways: The compound may modulate biochemical pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

The compound shares core motifs with several analogs, but key differences in substituents and connectivity influence its properties:

Key Observations:

- Morpholine vs. Thiazole Cores : Compounds with thiazole rings (e.g., ) may exhibit altered binding affinities due to the sulfur atom’s electronic effects, whereas morpholine-containing analogs prioritize solubility and metabolic stability.

- Substituent Effects: The tert-butyl group in the target compound and enhances lipophilicity compared to chlorophenyl () or cyclohexylureido () groups. However, the phenoxy linker in introduces conformational flexibility absent in the target compound.

- Synthetic Complexity: Compound 5 () achieves a moderate yield (64.8%) via isocyanate coupling, while morpholinone derivatives () require multi-step routes with reductive amination and alkylation, suggesting higher synthetic challenges.

Physicochemical and Pharmacological Implications

- Enzyme Interactions : Evidence from tert-butyl-containing antioxidants (e.g., BHA in ) suggests that bulky substituents may enhance interactions with detoxifying enzymes like glutathione S-transferases or epoxide hydratases. This could imply similar metabolic advantages for the target compound.

- Thermal Stability : Compound 5 () has a melting point of 206.8–208.0°C, indicating high crystallinity, which may correlate with stability. Data for the target compound are lacking.

Biological Activity

N-(2-Amino-4-(tert-butyl)phenyl)-2-morpholinoacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C14H20N2O

- Molecular Weight : 232.33 g/mol

- IUPAC Name : this compound

This compound features a morpholino group, which is known for enhancing solubility and bioavailability, alongside an amino group that may contribute to its biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

- Target Interactions : The compound interacts with various enzymes and receptors, potentially modulating biochemical pathways related to inflammation and pain management.

- Kinase Inhibition : Preliminary studies suggest that it may inhibit specific kinases, which are crucial in cancer cell signaling pathways . This inhibition could lead to reduced proliferation of cancer cells.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

- Cell Proliferation Inhibition : In vitro experiments indicate that this compound can inhibit the proliferation of certain cancer cell lines. For instance, compounds structurally similar to it have shown significant inhibition rates against breast cancer cell lines, leading to apoptosis and autophagy-associated cell death .

| Cell Line | Inhibition Rate (%) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 44 | Induction of apoptosis |

| MDA-MB-468 | 40 | Autophagy-associated cell death |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Cytokine Modulation : Research indicates that it may modulate the production of pro-inflammatory cytokines, which are key players in inflammatory responses. This modulation could provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited cytotoxic effects through dual inhibition mechanisms targeting BRD4 and CK2 kinases . These findings suggest a promising avenue for developing multitargeted cancer therapies.

- In Vivo Evaluations : Animal model studies have shown that administration of related compounds resulted in significant tumor reduction without noticeable toxicity, indicating a favorable therapeutic index for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-Amino-4-(tert-butyl)phenyl)-2-morpholinoacetamide, and how are intermediates validated?

- Methodological Answer : The compound is synthesized via multi-step routes involving alkylation, lactonization, and amide coupling. For example, tert-butyl bromoacetate is used to alkylate amino-alcohol precursors, followed by cyclization (lactonization) with pTsOH catalysis to form the morpholinone core . Intermediate validation includes LC-MS for molecular weight confirmation and NMR to verify substituent positions. Reductive amination with aldehydes/ketones introduces N-alkyl groups, monitored by TLC and purified via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- X-ray crystallography : Resolves intramolecular interactions (e.g., hydrogen bonds) and confirms stereochemistry .

- NMR (1H/13C) : Identifies tert-butyl protons (δ ~1.3 ppm) and morpholine ring protons (δ ~3.6–4.0 ppm) .

- HPLC : Assesses purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .

Q. What are the key structural features influencing its reactivity?

- Methodological Answer : The tert-butyl group enhances steric hindrance, slowing electrophilic substitution at the 4-position. The morpholine ring’s electron-rich oxygen facilitates hydrogen bonding with enzymes, critical in inhibitor design. Amide linkages are prone to hydrolysis under acidic/basic conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. How can researchers optimize low yields in reductive amination steps during synthesis?

- Methodological Answer : Low yields often stem from competing side reactions (e.g., over-alkylation). Strategies include:

- Catalyst screening : Use NaBH(OAc)₃ instead of NaBH₄ for milder conditions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve amine-aldehyde reactivity .

- Stoichiometric control : Limit aldehyde equivalents to 1.2–1.5x to minimize byproducts .

Q. How do substituents on the morpholine ring affect bioactivity, and how is this analyzed?

- Methodological Answer : Substituents like cycloalkyl or aryl groups alter lipophilicity and target binding. For example:

- N-Cyclohexyl derivatives : Increase logP by ~0.8 units, enhancing blood-brain barrier penetration .

- SAR studies : Compare IC₅₀ values across analogs using enzyme inhibition assays (e.g., AChE/MAO dual inhibitors) . Contradictions in activity data may arise from crystallographic vs. solution-state conformations, resolved via molecular dynamics simulations .

Q. What strategies address discrepancies between computational predictions and experimental binding affinities?

- Methodological Answer : Discrepancies often arise from solvent effects or protein flexibility. Mitigation includes:

- Explicit solvent models : Use MD simulations with explicit water molecules to refine docking poses .

- Crystallographic validation : Co-crystallize the compound with target proteins (e.g., kinases) to identify unmodeled binding pockets .

Q. How are stability issues in aqueous solutions managed during in vitro assays?

- Methodological Answer : The compound’s morpholine and amide groups are hydrolytically labile. Stabilization methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.